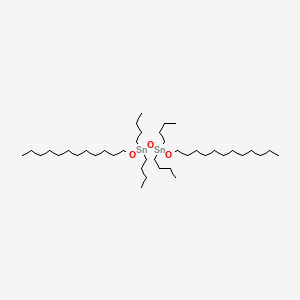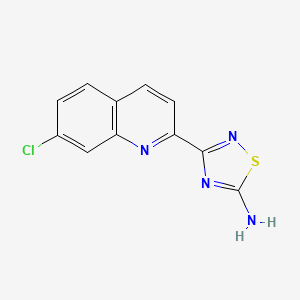
3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that features a quinoline ring substituted with a chlorine atom at the 7th position and a thiadiazole ring substituted with an amine group at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 7-chloroquinoline-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate 7-chloroquinoline-2-thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial, antibacterial, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for diseases that involve inflammation and oxidative stress.
Materials Science: It is studied for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
7-Chloroquinoline Derivatives: Compounds such as 7-chloroquinoline-2-carboxylic acid and 7-chloroquinoline-2-thiosemicarbazone share structural similarities.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 5-amino-1,2,4-thiadiazole are structurally related.
Uniqueness
3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combined quinoline and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications .
属性
分子式 |
C11H7ClN4S |
|---|---|
分子量 |
262.72 g/mol |
IUPAC 名称 |
3-(7-chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H7ClN4S/c12-7-3-1-6-2-4-8(14-9(6)5-7)10-15-11(13)17-16-10/h1-5H,(H2,13,15,16) |
InChI 键 |
UQYBYIQYBWQSMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=N2)C3=NSC(=N3)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)
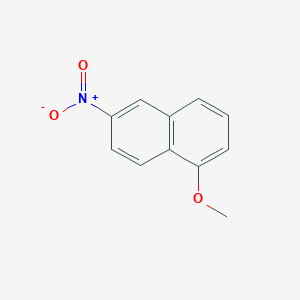
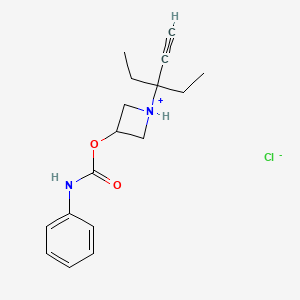
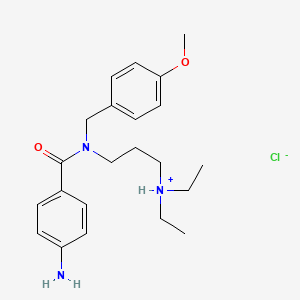

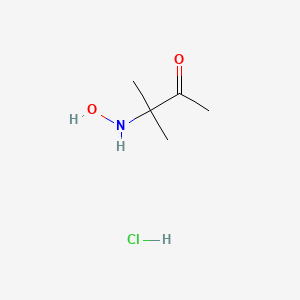
![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
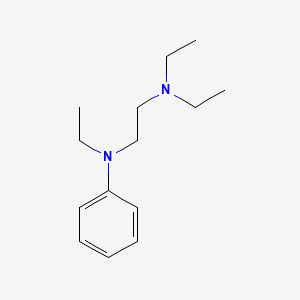

![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)
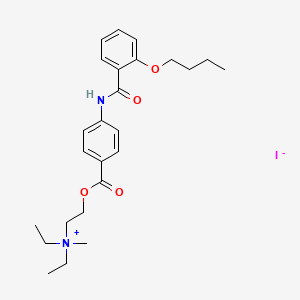
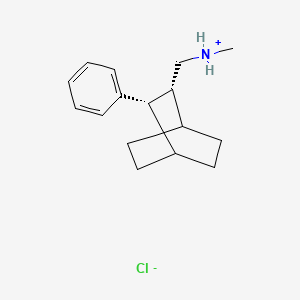
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)
